molecular formula C9H12ClN3S B6267000 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1820618-78-7

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B6267000
CAS No.: 1820618-78-7
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound that contains both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method involves the reaction of 2-thiophenemethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 2-thiophenemethylamine and thiophene-2-carboxylic acid share structural similarities with 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride.

    Pyrazole derivatives: Compounds like 3-methyl-1H-pyrazole and 5-amino-1H-pyrazole are structurally related.

Uniqueness

The uniqueness of this compound lies in its combined pyrazole and thiophene rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1820618-78-7

Molecular Formula

C9H12ClN3S

Molecular Weight

229.7

Purity

85

Origin of Product

United States

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